molecular formula C6H9N3O2 B067297 2-((6-Aminopyrimidin-4-yl)oxy)ethanol CAS No. 169677-50-3

2-((6-Aminopyrimidin-4-yl)oxy)ethanol

Cat. No. B067297
M. Wt: 155.15 g/mol
InChI Key: ZZNRDBBAQJBTGK-UHFFFAOYSA-N
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Patent
US05728706

Procedure details

A mixture of 2-(6-azidopyrimidin-4-yloxy)ethanol (1.64 g), 10% palladium-carbon (0.25 g) and ethanol (20 ml) is subjected to catalytic hydrogenation at room temperature for one hour under hydrogen atmosphere (1 atm). The catalyst is removed by filtration, and the filtrate is concentrated. The residue is recrystallized from ethanol/diethyl ether to give 2-(6-aminopyrimidin-4-yloxy)ethanol (1.11 g).
Name
2-(6-azidopyrimidin-4-yloxy)ethanol
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[N:9]=[CH:8][N:7]=[C:6]([O:10][CH2:11][CH2:12][OH:13])[CH:5]=1)=[N+]=[N-]>[C].[Pd].C(O)C>[NH2:1][C:4]1[N:9]=[CH:8][N:7]=[C:6]([O:10][CH2:11][CH2:12][OH:13])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
2-(6-azidopyrimidin-4-yloxy)ethanol
Quantity
1.64 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC(=NC=N1)OCCO
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethanol/diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=NC=N1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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